molecular formula C17H14N2O7 B1677078 Obafluorin CAS No. 92121-68-1

Obafluorin

Cat. No.: B1677078
CAS No.: 92121-68-1
M. Wt: 358.3 g/mol
InChI Key: AINNQKIVZOTQBB-KGLIPLIRSA-N
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Chemical Reactions Analysis

Obafluorin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for catechol oxidation, reducing agents for nitro group reduction, and nucleophiles for β-lactone ring-opening. Major products formed from these reactions include modified this compound analogues with altered antibacterial activity .

Comparison with Similar Compounds

Obafluorin is unique due to its strained β-lactone ring and catechol moiety. Similar compounds include other β-lactone antibiotics such as:

    Clavulanic acid: A β-lactamase inhibitor used in combination with penicillins.

    Penicillins: β-lactam antibiotics that inhibit bacterial cell wall synthesis.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

Compared to these compounds, this compound’s unique structure and mechanism of action make it particularly effective against drug-resistant bacteria .

Properties

IUPAC Name

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNQKIVZOTQBB-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238870
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92121-68-1
Record name Obafluorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of obafluorin and how does this interaction affect bacterial cells?

A1: this compound specifically targets threonyl-tRNA synthetase (ThrRS) [, , ]. This enzyme plays a crucial role in protein synthesis by attaching the amino acid threonine to its corresponding tRNA molecule. By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to bacterial cell death [, ].

Q2: How does Pseudomonas fluorescens, the producer of this compound, protect itself from the antibiotic's effects?

A2: Pseudomonas fluorescens harbors a gene called obaO that encodes a homologue of ThrRS [, ]. This homologue, ObaO, confers self-immunity to the bacteria. While ObaO is also partially inhibited by this compound, it exhibits a unique partial inhibition mechanism, allowing the bacteria to survive in the presence of the antibiotic [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C17H15N3O8, and its molecular weight is 389.32 g/mol [, ].

Q4: What structural features are essential for this compound's antibacterial activity?

A4: The intact catechol moiety within the this compound structure is crucial for both its antibacterial activity and its ability to inhibit ThrRS []. Modifications to the catechol group significantly reduce or abolish these activities [].

Q5: How does the catechol moiety contribute to this compound's stability?

A5: The catechol group in this compound binds specifically to Fe3+ ions in a 1:1 ratio []. This interaction enhances the compound's stability by preventing the hydrolytic breakdown of its β-lactone ring, a feature crucial for its biological activity [].

Q6: What are the key precursors involved in this compound biosynthesis?

A6: The biosynthesis of this compound requires L-p-aminophenylalanine, glycine (specifically in the form of glyoxylic acid), and dihydroxybenzoic acid [, , ]. These precursors contribute to different parts of the this compound molecule [, , ].

Q7: What enzyme is responsible for the unusual β-lactone ring formation in this compound?

A7: The nonribosomal peptide synthetase ObiF1 catalyzes the formation of the β-lactone ring during this compound biosynthesis []. This enzyme displays unique structural features within its thioesterase domain, enabling this unusual cyclization reaction [].

Q8: How do structural modifications of this compound affect its antibacterial activity?

A8: Studies exploring this compound analogues revealed that modifications to the β-lactone ring, the catechol moiety, and the 4-nitrobenzyl group all impact the compound's antibacterial activity and stability []. These findings provide valuable insights for designing potential this compound derivatives with improved efficacy [].

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